

L-Pentahomoserine: A Comprehensive Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: *L-Pentahomoserine*

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Abstract

L-Pentahomoserine, a non-proteinogenic amino acid, is a molecule of increasing interest in various scientific disciplines, including drug discovery and chemical biology. This technical guide provides an in-depth overview of the chemical properties and stability of **L-Pentahomoserine**, addressing a critical need for consolidated technical information for researchers. This document collates available data on its physicochemical characteristics, stability under various conditions, and relevant experimental protocols.

Chemical and Physical Properties

L-Pentahomoserine, systematically named (2S)-2-amino-5-hydroxypentanoic acid, is a higher homolog of homoserine.^[1] Its structure features a five-carbon backbone with an amino group at the α -position and a hydroxyl group at the ϵ -position. This unique structure imparts specific chemical and physical properties that are crucial for its handling, analysis, and potential applications.

Tabulated Physicochemical Data

The following table summarizes the key quantitative physicochemical properties of **L-Pentahomoserine**. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.

| Property | Value | Source(s) and Notes |
|------------------------|--|---|
| Molecular Formula | C ₅ H ₁₁ NO ₃ | [1][2][3] |
| Molecular Weight | 133.15 g/mol | [1][2][3] |
| CAS Number | 6152-89-2 | [1][2][3] |
| IUPAC Name | (2S)-2-amino-5-hydroxypentanoic acid | [1][2] |
| Synonyms | (S)-2-Amino-5-hydroxypentanoic acid, L-Norvaline, 5-hydroxy- | [3] |
| Physical Description | Solid, white crystalline powder | General knowledge for amino acids. |
| Melting Point | 218-224 °C (DL-form, dependent on heating rate) | This value is reported for the racemic mixture and may vary. Amino acids often decompose upon melting. |
| Boiling Point | Decomposes before boiling | Amino acids typically decompose at high temperatures rather than exhibiting a true boiling point. One source provides a predicted boiling point of 306.1°C at 760 mmHg. |
| Water Solubility | 268.0 mg/mL (Predicted) | [2] This high predicted solubility is expected due to the polar nature of the amino and carboxyl groups. Experimental data for specific solvents is limited. |
| pKa (Strongest Acidic) | 2.36 (Predicted) | [2] Corresponds to the carboxylic acid group. |

| | | |
|-----------------------|---|--|
| pKa (Strongest Basic) | 9.22 (Predicted) | [2] Corresponds to the α -amino group. |
| Optical Rotation | $[\alpha]_{D^{23}} = -28.8^\circ$ (c = 2 in 6N HCl) | This value is specific to the L-enantiomer and indicates its levorotatory nature under the specified conditions. |

Stability and Degradation

The stability of **L-Pentahomoserine** is a critical factor for its storage, formulation, and application. Like other amino acids, its stability is influenced by temperature, pH, and the presence of other reactive species.

pH Stability

Amino acid solutions are generally most stable at or near their isoelectric point. For **L-Pentahomoserine**, with predicted pKa values of 2.36 and 9.22, the isoelectric point (pI) can be estimated to be around 5.79. At pH values significantly deviating from the pI, the compound will carry a net positive or negative charge, which can influence its reactivity and solubility. While specific studies on the pH stability of **L-Pentahomoserine** are not readily available, general principles suggest that extreme pH conditions (highly acidic or alkaline) combined with elevated temperatures can lead to degradation. A study on the stability of amino acids in total parenteral nutrition solutions showed that the concentrations of some amino acids decreased in the presence of hydrochloric acid.[4]

Thermal Stability

Amino acids, including **L-Pentahomoserine**, are susceptible to thermal degradation. Studies on various amino acids have shown that significant degradation can occur at elevated temperatures.[5][6] The degradation pathways can be complex, involving decarboxylation, deamination, and other reactions, leading to a variety of smaller molecules. For instance, research on the thermal degradation of 18 different amino acids indicated that most did not show significant degradation after being heated for 10 minutes at 160°C, though some, like asparagine, glutamine, and glutamic acid, are more susceptible.[6] It is advisable to store **L-**

Pentahomoserine, both in solid form and in solution, at low temperatures (e.g., 4°C for short-term and -20°C for long-term storage) to minimize degradation.[7]

Experimental Protocols

Synthesis of L-Pentahomoserine

A plausible synthetic route to **L-Pentahomoserine** can be adapted from established methods for amino acid synthesis, often starting from L-glutamic acid. The following is a representative, multi-step protocol.

Workflow for the Synthesis of **L-Pentahomoserine**:



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Caption: Synthetic workflow for **L-Pentahomoserine** from L-Glutamic Acid.

Methodology:

- **Esterification of L-Glutamic Acid:** L-Glutamic acid is first converted to its γ-methyl ester. This can be achieved by reacting L-glutamic acid with methanol in the presence of a catalytic amount of a strong acid, such as sulfuric acid.[8] The reaction mixture is typically stirred at room temperature for several hours. The excess acid is then neutralized, and the solvent is removed under reduced pressure.
- **Reduction of the Ester:** The resulting L-glutamic acid γ-methyl ester is then selectively reduced to the corresponding alcohol, **L-Pentahomoserine**. This reduction can be carried out using a suitable reducing agent, such as sodium borohydride in the presence of a Lewis acid like lithium chloride, which can selectively reduce the ester in the presence of the

carboxylic acid. The reaction is typically performed in an alcoholic solvent at controlled temperatures.

- **Purification:** The crude **L-Pentahomoserine** is purified to remove unreacted starting materials and byproducts. Ion-exchange chromatography is a common and effective method for purifying amino acids. Alternatively, recrystallization from a suitable solvent system, such as a water/ethanol mixture, can be employed.[9]

HPLC Analysis of L-Pentahomoserine

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a standard method for the analysis and quantification of amino acids. For **L-Pentahomoserine**, a method involving pre-column derivatization is often employed to enhance its hydrophobicity and allow for sensitive detection.

Workflow for HPLC Analysis of **L-Pentahomoserine**:



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Caption: General workflow for the HPLC analysis of **L-Pentahomoserine**.

Methodology:

- **Sample Preparation:** A standard solution of **L-Pentahomoserine** is prepared in a suitable solvent, typically dilute acid (e.g., 0.1 N HCl). Samples containing **L-Pentahomoserine** are similarly prepared.
- **Derivatization:** Prior to injection, the amino acid is derivatized. A common method is the automated pre-column derivatization with o-phthalaldehyde (OPA) in the presence of a thiol, such as N-acetyl-L-cysteine.[10] This reaction forms a highly fluorescent isoindole derivative.
- **Chromatographic Conditions:**
 - **Column:** A C18 reversed-phase column is typically used.

- Mobile Phase A: An aqueous buffer, for example, 0.1 M sodium acetate with a small percentage of tetrahydrofuran and methanol, adjusted to a slightly acidic or neutral pH.
- Mobile Phase B: An organic solvent such as acetonitrile or methanol.
- Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the derivatized amino acid.
- Flow Rate: Typically 1.0 - 2.0 mL/min.
- Detection: Fluorescence detection with appropriate excitation and emission wavelengths for the OPA derivative, or UV detection at a suitable wavelength.
- Quantification: The concentration of **L-Pentahomoserine** in the sample is determined by comparing its peak area to a standard curve generated from known concentrations of the **L-Pentahomoserine** standard.

Signaling Pathways and Biological Activity

Currently, there is limited information in the public domain directly implicating **L-Pentahomoserine** in specific signaling pathways. Research on the biological roles of non-proteinogenic amino acids is an expanding field, and future studies may elucidate the involvement of **L-Pentahomoserine** in cellular processes.

Some L-amino acid oxidases, which are enzymes that catalyze the oxidative deamination of L-amino acids, have been shown to exhibit antimicrobial activity.^[11] These enzymes often act on basic amino acids like L-lysine and L-arginine. It is conceivable that **L-Pentahomoserine** could be a substrate or inhibitor for certain enzymes, but this remains to be experimentally verified.

Conclusion

L-Pentahomoserine is a non-proteinogenic amino acid with potential for further scientific exploration. This guide has summarized its key chemical and physical properties, highlighting the need for more extensive experimental data to supplement the available predicted values. The provided experimental protocols for synthesis and analysis offer a starting point for researchers working with this compound. As with many non-standard amino acids, a deeper

understanding of its stability, degradation, and biological roles will be crucial for unlocking its full potential in research and development.

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